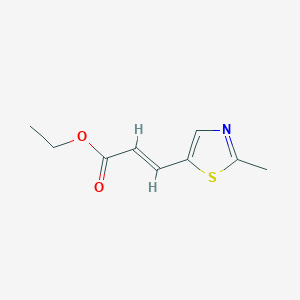
(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its structural properties, which include a fluorinated aromatic ring and a chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoroacetophenone.
Reductive Amination: The ketone group of 3-fluoroacetophenone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques, such as crystallization with a chiral acid or chromatography, to obtain the ®-enantiomer.
Hydrochloride Formation: The free base of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride may involve:
Large-scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chromatographic techniques for the resolution of enantiomers.
Salt Formation: Using automated systems for the precise addition of hydrochloric acid to form the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexyl derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
N-oxide Derivatives: Formed from oxidation.
Cyclohexyl Derivatives: Resulting from reduction.
Substituted Aromatic Compounds: Produced from nucleophilic substitution.
Chemistry:
Intermediate in Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: Acts as a ligand in studying enzyme interactions and inhibition mechanisms.
Medicine:
Pharmaceutical Development: Serves as a precursor or intermediate in the development of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, while the chiral center ensures enantioselective interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(3-Fluorophenyl)-N-methylethan-1-amine Hydrochloride: The enantiomer of the compound, with different biological activity.
1-(3-Chlorophenyl)-N-methylethan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
1-(3-Fluorophenyl)-N-ethylamine Hydrochloride: Variation in the alkyl chain length, influencing its pharmacokinetic properties.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom provides unique electronic properties, enhancing metabolic stability and binding affinity.
Chirality: The ®-enantiomer offers specific enantioselective interactions, which can be crucial for its biological activity and therapeutic applications.
This detailed overview covers the essential aspects of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, from its synthesis to its applications and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(1R)-1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFYXJYCTQUITM-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)


![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B8104523.png)




